molecular formula C10H8BrNO2 B3305800 7-bromo-6-methoxyisoquinolin-1(2H)-one CAS No. 924271-34-1

7-bromo-6-methoxyisoquinolin-1(2H)-one

Cat. No. B3305800
M. Wt: 254.08 g/mol
InChI Key: BIOCLYNSTMVCRB-UHFFFAOYSA-N
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Patent
US08377874B2

Procedure details

A portion of the product from Step 1 (12.5 g, 48.6 mmol) was azeotroped with benzene and resuspended in benzene (94 mL). Et3N (9.49 mL, 68.1 mmol) and diphenylphosphoryl azide (10.48 mL, 48.6 mmol) were added, and the reaction mixture stirred at RT for 1 hour. The reaction mixture was then filtered through a pad of silica and eluted with ˜1 L of PhMe; the volatiles were evaporated; the residue was resuspended in diphenylmethane (94 mL); and the mixture heated to reflux for 3 hours (internal temperature 250° C.). The reaction mixture was allowed to cool to RT, stirred overnight, filtered and the solid washed with hexanes (100 mL) to give tan solid (7.4 g). LRMS ESI+ (M+H)+ 254.1.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
9.49 mL
Type
reactant
Reaction Step Two
Quantity
10.48 mL
Type
reactant
Reaction Step Two
Quantity
94 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/C(O)=O)=[CH:4][C:3]=1[O:13][CH3:14].CC[N:17]([CH2:20]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1>C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]2[C:5]([CH:8]=[CH:9][NH:17][C:20]2=[O:29])=[CH:4][C:3]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
9.49 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10.48 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
94 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a pad of silica
WASH
Type
WASH
Details
eluted with ˜1 L of PhMe
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated
TEMPERATURE
Type
TEMPERATURE
Details
and the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours (internal temperature 250° C.)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with hexanes (100 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C2C=CNC(C2=C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.